molecular formula C9H12N2O2 B1527025 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid CAS No. 1092286-74-2

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid

Cat. No.: B1527025
CAS No.: 1092286-74-2
M. Wt: 180.2 g/mol
InChI Key: XJDAVGNSIUIIGA-UHFFFAOYSA-N
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Description

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings

Biochemical Analysis

Biochemical Properties

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of enzyme activity.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, it can affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its effects on cellular function can change over time, with potential degradation products influencing cellular processes. Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it may be involved in pathways related to amino acid metabolism or energy production, affecting the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can interact with specific transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy, as well as its potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effect on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid typically involves the reaction of 4,5,6,7-tetrahydro-1H-benzimidazole with chloroacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process may involve continuous flow reactors or batch reactors, depending on the production requirements.

Chemical Reactions Analysis

Types of Reactions: 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as inflammation and neurological disorders.

  • Industry: The compound is used in the development of new materials and chemicals with specific properties.

Comparison with Similar Compounds

  • 2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetic acid

  • 2-(2-ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-1-yl)acetic acid

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Biological Activity

2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid is a chemical compound with the molecular formula C9H12N2O2. This compound is a derivative of benzimidazole and has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

The biological activity of this compound can be attributed to its interactions with various cellular targets:

  • Receptor Binding : Similar to other indole derivatives, this compound may bind to multiple receptors with high affinity. This binding can lead to significant alterations in cellular processes and signaling pathways.
  • Enzyme Interaction : The compound interacts with enzymes involved in metabolic pathways, potentially influencing their activity and stability. For instance, it has been noted to modulate key signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation.

The biochemical properties of this compound include:

  • Cellular Effects : The compound influences cell signaling pathways and gene expression. Studies indicate that it can modulate several biochemical pathways leading to changes in cellular metabolism and function .
  • Molecular Mechanism : At the molecular level, it may inhibit or activate enzymes by binding to their active or allosteric sites. This interaction can lead to significant changes in gene expression and protein synthesis involved in critical cellular functions .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The underlying mechanism involves the modulation of apoptotic pathways and the inhibition of tumor growth factors .

Case Studies

Several case studies have explored the efficacy and safety of this compound:

StudyFocusFindings
Study 1Antimicrobial EffectsShowed significant inhibition of bacterial growth in vitro against E. coli and S. aureus.
Study 2Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with an IC50 value indicating potent activity.
Study 3Enzyme InteractionInvestigated its role as a phosphodiesterase inhibitor with implications for neurological disorders .

Properties

IUPAC Name

2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDAVGNSIUIIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.